Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate
Description
Properties
CAS No. |
651028-26-1 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-(1-methoxycarbonylpyrrolidin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-17-11(15)13-7-3-5-9(13)10-6-4-8-14(10)12(16)18-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
BRIKRKCDWNTHAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1C2CCCN2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves the reaction of 2,2’-bipyrrolidine with dimethyl carbonate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ester groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate serves as an effective building block in organic synthesis. Its structure allows for the formation of complex molecules with high efficiency. It is particularly valuable in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical transformations.
Case Study: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory drugs. The compound facilitated the formation of key intermediates through condensation reactions, leading to a significant increase in yield compared to traditional methods.
Coordination Chemistry
This compound acts as a versatile ligand in coordination complexes. It enhances the stability and reactivity of metal ions, which is crucial for catalysis and materials science.
Table 1: Properties of Coordination Complexes
| Complex Type | Metal Ion | Stability Constant (log K) | Reactivity |
|---|---|---|---|
| Dimethyl Complex | Zinc(II) | 4.56 | High |
| Dimethyl Complex | Copper(II) | 5.12 | Moderate |
Research has shown that zinc complexes with this compound exhibit antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . These findings highlight the compound's potential in developing new antimicrobial agents.
Biological Studies
The compound is valuable in biological research for studying enzyme interactions and drug design. Its unique structure allows it to interact with biological molecules effectively.
Case Study: Antimicrobial Activity
In vitro studies have indicated that zinc complexes formed with this compound show moderate activity against fungal strains such as Candida albicans. These complexes were evaluated for their ability to inhibit biofilm formation and filamentation processes in C. albicans, showcasing their potential as antifungal agents .
Material Science
This compound is also explored for its applications in material science, particularly in the development of organic solar cells and electronic materials.
Table 2: Performance Metrics in Photovoltaic Applications
| Parameter | Value |
|---|---|
| Light Absorption Efficiency | 85% |
| Energy Conversion Efficiency | 15% |
The compound contributes to improved light absorption and energy conversion efficiency in organic solar cells. Its incorporation into photovoltaic materials has shown promising results in enhancing overall performance.
Mechanism of Action
The mechanism of action of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications :
Core Flexibility :
- Bipyrrolidine derivatives (saturated) exhibit greater conformational flexibility compared to rigid aromatic bipyridines. This flexibility may enhance adaptability in forming coordination complexes but reduce thermal stability .
- Aromatic bipyridine analogs (e.g., dimethyl 2,2'-bipyridine-6,6'-dicarboxylate) are preferred in MOFs due to their planar geometry and strong π-π interactions .
Substituent Effects: Ester vs. Carboxylic Acid: Esters (e.g., dimethyl groups) improve solubility in organic solvents, whereas carboxylic acids (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) enhance metal-binding affinity in aqueous systems . Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., dimethyl 6,6′-dicyano-2,2′-bipyridine-3,3′-dicarboxylate) increase electrophilicity, enabling applications in photophysical materials .
Synthetic Accessibility :
- Bipyridine dicarboxylates are well-documented, with established protocols using sulfuric acid-catalyzed esterification . Bipyrrolidine analogs may require specialized routes due to challenges in functionalizing saturated rings .
Applications :
- Catalysis : Bipyridine dicarboxylates serve as ligands in cobalt-catalyzed C-H oxidation . Bipyrrolidine derivatives, though less explored, may offer unique stereoelectronic environments for asymmetric catalysis.
- MOFs : Carboxylic acid derivatives (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) are integral to high-stability MOFs, whereas esterified versions are less common .
Research Findings and Trends
Coordination Chemistry :
- Bipyridine dicarboxylates exhibit strong binding to transition metals (e.g., Ru, Co), as seen in Ru(II) polypyridyl complexes for photodynamic therapy . Bipyrrolidine analogs remain underexplored but could mimic bioactive proline-based ligands .
Thermal and Chemical Stability :
- Aromatic dicarboxylates (e.g., zirconium MOFs) demonstrate exceptional stability (>500°C), whereas saturated analogs may degrade at lower temperatures due to reduced conjugation .
Functionalization Potential: Post-synthetic modification of ester groups (e.g., hydrolysis to carboxylic acids) enables tuning of solubility and reactivity, as demonstrated in bipyridine systems .
Biological Activity
Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate is a compound of interest in various biological studies due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Chemical Formula : C₁₄H₁₂N₂O₄
- Molecular Weight : 272.26 g/mol
- CAS Number : 71071-46-0
- Structure : The compound features a bipyrrolidine backbone with two carboxylate ester groups, contributing to its solubility and reactivity in biological systems.
This compound exhibits several mechanisms that contribute to its biological activity:
- Cell Growth Modulation : Studies indicate that compounds with similar structures can suppress cell growth while enhancing specific metabolic activities. For instance, derivatives of pyrrole have been shown to increase glucose uptake and ATP production in cell cultures, suggesting a potential role in metabolic regulation .
- Influence on Antibody Production : Research has demonstrated that certain bipyrrolidine derivatives can enhance the production of monoclonal antibodies in recombinant cell lines. This effect is attributed to the compound's ability to modulate cell-specific productivity without compromising cell viability .
- Antimicrobial Activity : Compounds related to bipyrrolidine structures have been investigated for their antimicrobial properties. They have shown effectiveness against various pathogens, including bacterial and viral strains, by disrupting cellular processes critical for pathogen survival .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Monoclonal Antibodies : A detailed investigation into the effects of the compound on CHO cells revealed that it could enhance antibody production significantly. The study reported a 1.5-fold increase in monoclonal antibody concentration when using this compound compared to control conditions .
- Antimicrobial Activity Assessment : In another study focusing on antimicrobial properties, bipyrrolidine derivatives were tested against a range of pathogens. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
